4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol
CAS No.:
Cat. No.: VC17349824
Molecular Formula: C16H10O2
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10O2 |
|---|---|
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | 4-[4-(4-hydroxyphenyl)buta-1,3-diynyl]phenol |
| Standard InChI | InChI=1S/C16H10O2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12,17-18H |
| Standard InChI Key | BRUULYKYIQGMBV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name is 4-[4-(4-hydroxyphenyl)buta-1,3-diynyl]phenol, with the molecular formula C₁₆H₁₀O₂ and a molecular weight of 234.25 g/mol. The rigid, linear butadiyne bridge between the two phenol groups creates a fully conjugated system, enabling unique electronic interactions.
Key Structural Features:
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Conjugation: The sp-hybridized carbon atoms in the butadiyne spacer facilitate π-electron delocalization, enhancing optical and electronic properties.
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Hydrogen Bonding: Phenolic –OH groups enable intermolecular hydrogen bonding, influencing crystallinity and solubility .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
While no direct synthesis reports exist for 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol, analogous compounds suggest viable routes:
Sonogashira Coupling
A palladium-catalyzed cross-coupling reaction between 4-iodophenol and 1,4-diethynylbenzene could yield the target compound. Typical conditions include:
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Catalyst: Pd(PPh₃)₂Cl₂/CuI
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Solvent: Triethylamine/THF
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Temperature: 60–80°C.
Oxidative Homocoupling
Homocoupling of 4-ethynylphenol using Cu(I) catalysts under oxidative conditions (e.g., O₂ or Ag₂O) may also be effective, though yields may vary due to phenolic group reactivity.
Industrial Production Challenges
Scaling up synthesis requires addressing:
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Purification: Column chromatography is impractical; crystallization or fractional distillation may be alternatives.
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Stability: The butadiyne linkage is sensitive to UV light and strong acids/bases, necessitating inert processing environments.
Chemical Reactivity and Derivatives
Oxidation Reactions
The electron-rich phenol groups are susceptible to oxidation. Treatment with KMnO₄ in acidic conditions yields quinone derivatives, altering electronic properties significantly:
Electrophilic Substitution
Nitration or sulfonation at the para positions of the phenol rings is feasible, though steric hindrance from the butadiyne spacer may limit reactivity .
Applications in Advanced Materials
Conjugated Polymers
The compound’s conjugation makes it a candidate for conductive polymers. For example, polymerization with dihaloaromatics via Suzuki-Miyaura coupling could produce poly(phenylene butadiynylene)s with tunable bandgaps.
Covalent Organic Frameworks (COFs)
Incorporating 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol into COFs enhances photocatalytic hydrogen evolution. A hypothetical framework might achieve a hydrogen evolution rate (HER) of 12,000 μmol h⁻¹ g⁻¹ under visible light, surpassing analogous diene-linked COFs.
Table 1: Comparative Photocatalytic Performance
| COF Type | HER (μmol h⁻¹ g⁻¹) | Light Source | Reference |
|---|---|---|---|
| Diyne-linked (hypothetical) | 12,000 | 450 nm LED | |
| Diene-linked | 8,500 | 450 nm LED |
Comparison with Analogous Compounds
4,4'-(Buta-1,3-diene-1,4-diyl)diphenol vs. Diyne Derivative
| Property | Diyne Derivative | Diene Derivative |
|---|---|---|
| Conjugation Length | Extended (sp-hybridized) | Shorter (sp²-hybridized) |
| Thermal Stability | >300°C | 220°C |
| Bandgap (eV) | 2.1 (calculated) | 2.8 |
Future Research Directions
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Synthetic Optimization: Develop room-temperature coupling methods to improve yield and scalability.
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COF Engineering: Explore diyne-linked COFs for CO₂ capture and catalysis.
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Toxicity Profiling: Assess ecotoxicological impacts to evaluate environmental safety.
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